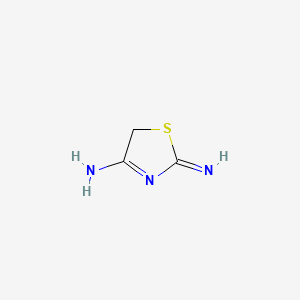

2-Amino-4-iminothiazole

Descripción general

Descripción

2-Amino-4-iminothiazole is a heterocyclic compound featuring a thiazole core. It is a sulfur- and nitrogen-containing compound, which makes it a significant structure in medicinal chemistry. This compound is known for its diverse biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Amino-4-iminothiazole can be synthesized through various methods. One common method involves the condensation of thiourea with an alpha-halo ketone. Another method includes the reaction of paraldehyde, thiourea, and sulfuryl chloride . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-4-iminothiazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiazolidines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted thiazoles, thiazolidines, and thiazole-based heterocycles .

Aplicaciones Científicas De Investigación

Drug Discovery

2-Amino-4-iminothiazole and its derivatives are being actively investigated for their potential as therapeutic agents. Notably, they have been identified as promising scaffolds for the development of inhibitors targeting enzymes such as human 5-lipoxygenase (5-LOX), which is implicated in inflammatory diseases such as asthma and allergies. A study highlighted the efficacy of a specific derivative, a p-fluoro substituted 2-amino-4-aryl thiazole, which exhibited an IC₅₀ value of approximately 10 μM against 5-LOX, suggesting its potential as a lead compound for further development .

Antimicrobial and Anticancer Activities

Research has demonstrated that compounds derived from this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains and fungi, indicating their potential use in treating infectious diseases. Additionally, these compounds have been evaluated for anticancer activity; some derivatives have displayed promising results in inhibiting the growth of cancer cell lines such as MCF-7 and MDA-MB-231 .

Synthesis Techniques

The synthesis of this compound can be achieved through several methodologies, including one-pot three-component reactions that involve amines, isothiocyanates, and nitroepoxides under catalyst-free conditions. This method has proven to yield high to excellent results in terms of product purity and yield . The versatility of these synthetic routes allows researchers to modify the thiazole structure easily to enhance biological activity.

Derivative Development

The ability to synthesize various derivatives expands the utility of this compound significantly. For example, modifications at different positions on the thiazole ring can lead to compounds with improved pharmacological profiles or reduced toxicity . This adaptability is crucial for optimizing lead compounds during drug development processes.

Pharmacological Studies

Extensive pharmacological evaluations have been conducted on this compound derivatives to assess their anti-inflammatory, analgesic, and cytotoxic effects. Some studies report that certain derivatives exhibit anti-inflammatory properties comparable to conventional medications while demonstrating lower ulcerogenic risks .

Mechanistic Insights

Research into the mechanisms of action for these compounds reveals that they often function through competitive inhibition of target enzymes rather than through radical scavenging mechanisms typically associated with antioxidant activity . This understanding aids in designing more effective drugs by targeting specific pathways involved in disease processes.

Comparative Analysis of Related Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Aminothiazole | Thiazole ring with an amino group | Basic building block for many derivatives |

| 5-Amino-thiazole | Amino group at position five | Often used in drug design |

| 2-Mercapto-thiazole | Contains a thiol group | Exhibits different reactivity patterns |

| Thiazolylureas | Urea functional groups attached | Known for biological activity |

The positioning of functional groups within the thiazole ring significantly influences reactivity and biological activity compared to other thiazoles.

Mecanismo De Acción

The mechanism of action of 2-Amino-4-iminothiazole involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. In cancer cells, it induces apoptosis by disrupting mitochondrial functions and activating caspase pathways. Its antimicrobial action is attributed to its ability to interfere with bacterial cell wall synthesis and protein synthesis .

Comparación Con Compuestos Similares

- 2-Aminothiazole

- 4-Aminothiazole

- 2-Iminothiazole

Comparison: 2-Amino-4-iminothiazole is unique due to its dual functional groups (amino and imino) on the thiazole ring, which confer distinct reactivity and biological activities. Compared to 2-Aminothiazole, it exhibits enhanced antimicrobial and anticancer properties. The presence of the imino group also allows for additional hydrogen bonding interactions, making it a versatile scaffold in drug design .

Actividad Biológica

2-Amino-4-iminothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and notable findings from various studies, highlighting its potential therapeutic applications.

Synthesis and Structural Variations

The synthesis of this compound derivatives often involves reactions with thioketones and amines. Variations in the substituents on the thiazole ring can significantly influence the biological activity of these compounds. For instance, modifications at positions 2 and 4 have been shown to enhance anti-inflammatory and anticancer properties.

Anti-inflammatory Properties

Research indicates that this compound derivatives exhibit potent anti-inflammatory effects. A study reported that certain derivatives significantly reduced prostaglandin E2 (PGE2) levels in cellular assays, demonstrating their potential as COX-2 inhibitors. The IC50 values for these compounds ranged from 0.84 to 1.39 μM, indicating strong inhibition of COX-2 activity .

Table 1: Inhibition of PGE2 Levels by Various this compound Derivatives

| Compound | Reduction in PGE2 Levels (%) | IC50 (μM) |

|---|---|---|

| 1a | 42 | >5 |

| 1h | 89 | >5 |

| 2b | 80 | 1.20 |

| 4a | 98 | 0.41 |

Anticancer Activity

Various studies have highlighted the anticancer potential of this compound derivatives. These compounds have shown selective cytotoxicity against specific cancer cell lines, including breast and colon cancer cells. For example, a derivative was found to outperform traditional chemotherapeutics in xenograft models, showcasing a unique biphasic dose-response relationship .

Case Study: Antitumor Activity in Xenograft Models

In a study using breast and colon cancer xenografts, a specific derivative of this compound demonstrated superior efficacy compared to halogenated counterparts. This suggests that structural modifications can enhance the therapeutic index of these compounds .

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

- COX-2 Inhibition : The compound's ability to inhibit cyclooxygenase enzymes contributes to its anti-inflammatory effects.

- Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Activity : Certain analogs exhibit antioxidant properties, reducing oxidative stress within cells.

Q & A

Q. What are the standard synthetic routes for 2-Amino-4-iminothiazole, and how can reaction conditions be optimized for higher yields?

Basic Research Focus

The synthesis typically involves cyclocondensation reactions. For example, hydrazide derivatives can be refluxed in polar aprotic solvents (e.g., DMSO) under reduced pressure, followed by crystallization in water-ethanol mixtures to yield thiazole derivatives. Optimizing parameters like reflux duration (e.g., 18 hours for triazole analogs), solvent choice, and stoichiometric ratios of precursors can improve yields (65% reported for similar triazole syntheses) . Post-reaction purification via vacuum distillation and recrystallization is critical for isolating high-purity products.

Q. How can structural ambiguities in this compound derivatives be resolved using spectroscopic and crystallographic methods?

Advanced Research Focus

Structural confirmation requires multi-technique validation:

- NMR : Analyze proton environments (e.g., NH groups at δ 5.5–6.5 ppm) and coupling patterns to distinguish tautomeric forms.

- X-ray crystallography : Resolve imino-thiazole tautomerism by determining bond lengths (C=N vs. C-N) in the solid state .

- Mass spectrometry : Confirm molecular weight (e.g., 221.236 g/mol for nitro-substituted analogs) and fragmentation patterns .

Contradictions in spectral data (e.g., unexpected NOEs in NMR) may indicate dynamic equilibria in solution, requiring low-temperature studies or computational modeling.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Focus

- PPE : Use nitrile gloves, lab coats, and goggles.

- Ventilation : Work in a fume hood to avoid inhalation (evidenced by safety protocols for structurally similar 2-aminobenzothiazole) .

- First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

- Waste disposal : Neutralize acidic byproducts before disposal to avoid hazardous reactions.

Q. What strategies are effective in analyzing contradictory bioactivity data across studies involving this compound analogs?

Advanced Research Focus

- Assay standardization : Compare IC values under consistent conditions (pH, temperature).

- Structural benchmarking : Use derivatives with well-characterized substituents (e.g., 4-nitrophenyl or o-tolyl groups) to isolate electronic/steric effects .

- Meta-analysis : Cross-reference bioactivity trends in reviews (e.g., antimicrobial vs. anticancer activities) to identify structure-activity relationships (SARs) . Contradictions may arise from differing cell lines or assay protocols.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be identified?

Basic Research Focus

- IR spectroscopy : Detect N-H stretches (3200–3400 cm) and C=S vibrations (1250–1400 cm) .

- H/C NMR : Assign peaks for the thiazole ring (e.g., C2 and C4 carbons at δ 150–160 ppm) and substituents (e.g., aryl protons at δ 7.0–8.5 ppm) .

- UV-Vis : Monitor π→π* transitions in conjugated systems (e.g., λ~270 nm for nitroaryl analogs) .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Advanced Research Focus

- DFT calculations : Optimize transition states for cyclization reactions to identify energetically favorable pathways.

- Docking studies : Screen derivatives against target proteins (e.g., kinases) using InChIKey-derived 3D structures (e.g., RIKJWJIWXCUKQV for nitroaryl analogs) to prioritize synthesis .

- Machine learning : Train models on existing reaction databases (e.g., Reaxys) to predict regioselectivity in electrophilic substitutions.

Q. What are the best practices for ensuring reproducibility in synthesizing this compound derivatives?

Basic Research Focus

- Documentation : Record precise conditions (e.g., reflux time, solvent purity) as per ICMJE guidelines .

- Purification : Use standardized methods (e.g., column chromatography with silica gel, recrystallization in ethanol-water) .

- Batch validation : Compare melting points (e.g., 141–143°C for triazole analogs) and HPLC purity (>95%) across batches .

Propiedades

IUPAC Name |

2-imino-5H-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c4-2-1-7-3(5)6-2/h1H2,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDYEEAGRWEWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC(=N)S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180880 | |

| Record name | 2-Amino-4-iminothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26246-29-7 | |

| Record name | 2-Amino-4-iminothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026246297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-iminothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.